4-Fluoro-2,6-dimethylbenzonitrile

Description

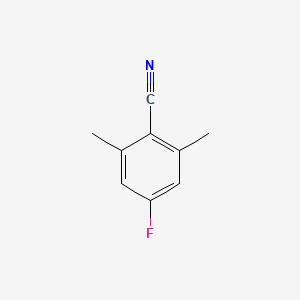

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2,6-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLRYXJPQRMLEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654250 | |

| Record name | 4-Fluoro-2,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14659-61-1 | |

| Record name | 4-Fluoro-2,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Fluoro-2,6-dimethylbenzonitrile: Properties, Characterization, and Applications

Introduction

4-Fluoro-2,6-dimethylbenzonitrile is a substituted aromatic nitrile, a class of organic compounds characterized by a cyano (-C≡N) group attached to a benzene ring. This particular molecule is further functionalized with a fluorine atom and two methyl groups, which impart specific steric and electronic properties that make it a valuable building block in synthetic chemistry. Its utility is most pronounced in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount for designing compounds with desired biological activities or physical properties. For instance, analogous fluorinated benzonitriles serve as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), such as treatments for type II diabetes, and in the development of materials for Organic Light-Emitting Diodes (OLEDs)[1]. This guide provides an in-depth examination of the core physicochemical properties of 4-Fluoro-2,6-dimethylbenzonitrile, outlines protocols for its characterization, and discusses the implications of these properties for its application in research and development.

Chemical Identity and Structure

Correctly identifying a chemical compound is the foundational step for any scientific investigation. The structural arrangement of 4-Fluoro-2,6-dimethylbenzonitrile dictates its reactivity, polarity, and overall behavior.

-

IUPAC Name: 4-Fluoro-2,6-dimethylbenzonitrile

-

CAS Number: 14659-61-1[2]

-

Molecular Formula: C₉H₈FN

-

Molecular Weight: 149.17 g/mol

The molecule consists of a central benzene ring. A nitrile group (-C≡N) is located at position 1. Two methyl (-CH₃) groups are situated at positions 2 and 6, ortho to the nitrile. A fluorine (-F) atom is at position 4, para to the nitrile group. This symmetrical substitution pattern has significant consequences for its spectroscopic signature, as will be discussed later.

Caption: Chemical structure of 4-Fluoro-2,6-dimethylbenzonitrile.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound determine its behavior in different environments, influencing everything from reaction kinetics to bioavailability. The following table summarizes the key properties of 4-Fluoro-2,6-dimethylbenzonitrile.

| Property | Value | Significance in R&D |

| Molecular Weight | 149.17 g/mol | Fundamental for stoichiometric calculations in synthesis. |

| Appearance | White to off-white crystalline solid | Basic identifier; purity indicator. |

| Melting Point | 70 - 74 °C | Indicates purity; useful for reaction temperature planning. |

| Boiling Point | Data not available | - |

| logP (Octanol/Water) | ~2.1 (Predicted) | Measures lipophilicity; crucial for predicting membrane permeability and solubility[3]. |

| Water Solubility | Low | Affects formulation for biological assays and environmental fate. |

| Solubility in Organics | Soluble in solvents like acetone, methylene chloride[4]. | Essential for selecting appropriate reaction and purification solvents. |

Note: Some data, like the predicted logP, are calculated values and should be confirmed experimentally for critical applications.

In-Depth Analysis of Key Properties

Lipophilicity (logP)

The partition coefficient (P) is the ratio of a compound's concentration in a mixture of two immiscible phases, typically octanol and water, at equilibrium. The logarithm of this value, logP, is a critical parameter in drug development.

-

Expertise & Causality: A positive logP value indicates a preference for the lipid (octanol) phase, classifying the compound as lipophilic or hydrophobic[5]. The predicted logP of ~2.1 for 4-Fluoro-2,6-dimethylbenzonitrile suggests it is moderately lipophilic. This is a logical consequence of its structure: the benzene ring and two methyl groups are nonpolar, while the fluoro and nitrile groups add some polarity. However, the overall character is dominated by the hydrocarbon framework.

-

Trustworthiness & Application: In drug discovery, a logP value between 1 and 3 is often considered favorable for oral bioavailability, as it represents a balance between aqueous solubility (for dissolution in the gut) and lipid permeability (for crossing cell membranes)[5]. Therefore, this compound sits within a promising range for development as a scaffold or intermediate for bioactive molecules.

Spectroscopic Profile

Spectroscopy provides a fingerprint of a molecule, allowing for unambiguous structure confirmation and purity assessment.

-

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule, which absorb infrared radiation at characteristic frequencies[6]. For 4-Fluoro-2,6-dimethylbenzonitrile, key expected peaks include:

-

~2230 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretch. This is a highly reliable diagnostic peak.

-

~3000-2850 cm⁻¹: C-H stretching from the methyl groups and aromatic ring.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250-1000 cm⁻¹: C-F stretching vibration.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the molecule's C₂ symmetry axis, the two methyl groups are chemically equivalent, as are the two aromatic protons. This leads to a simplified spectrum:

-

A singlet integrating to 6H for the two -CH₃ groups.

-

A singlet (or very narrowly coupled doublet due to fluorine) integrating to 2H for the aromatic protons.

-

-

¹³C NMR: Will show distinct signals for the nitrile carbon, the fluorinated carbon, the methyl-substituted carbons, the unsubstituted aromatic carbons, and the methyl carbons.

-

¹⁹F NMR: Since fluorine is a key feature, ¹⁹F NMR is a powerful tool. It will show a single resonance, and its coupling to nearby protons can further confirm the structure. The ability to use a fluorinated reference compound makes NMR a robust method for quantitative analysis and even logP determination[7].

-

Experimental Protocols for Characterization

To ensure scientific integrity, properties must be verifiable. The following are streamlined, standard protocols for determining key physicochemical parameters.

Protocol: Determination of Infrared (IR) Spectrum via Thin Solid Film

This method is rapid and suitable for non-volatile solid compounds.

Objective: To obtain the IR spectrum of 4-Fluoro-2,6-dimethylbenzonitrile.

Materials:

-

4-Fluoro-2,6-dimethylbenzonitrile (approx. 5-10 mg).

-

Volatile solvent (e.g., methylene chloride or acetone)[4].

-

FTIR spectrometer.

-

Salt plates (e.g., NaCl or KBr), clean and dry.

-

Pasteur pipette.

-

Desiccator for plate storage.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in a few drops of methylene chloride in a small vial[4].

-

Film Casting: Using a Pasteur pipette, apply one drop of the resulting solution to the surface of a clean, dry salt plate[4].

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. If the resulting film is too thin (leading to weak IR peaks), another drop can be added[4].

-

Acquire Background: Place the clean salt plate (if a separate one is used for background) or the empty sample holder into the FTIR spectrometer and run a background scan.

-

Acquire Sample Spectrum: Place the salt plate with the sample film into the spectrometer's sample holder[4].

-

Data Acquisition: Run the sample scan to obtain the IR spectrum.

-

Data Analysis: Process the spectrum (baseline correction, peak picking) and identify characteristic absorption bands (e.g., C≡N, C-F).

-

Cleanup: Clean the salt plate thoroughly with acetone and return it to the desiccator[4].

Caption: Experimental workflow for obtaining an IR spectrum via the thin film method.

Protocol: Determination of logP via Shake-Flask Method (HPLC Analysis)

This is the classic and most reliable method for experimentally determining logP[5][8].

Objective: To measure the octanol-water partition coefficient (logP).

Materials:

-

4-Fluoro-2,6-dimethylbenzonitrile.

-

n-Octanol (HPLC grade).

-

Purified water (HPLC grade).

-

Separatory funnel or vials.

-

Mechanical shaker or vortex mixer.

-

Centrifuge.

-

HPLC system with a UV detector.

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment[8].

-

Stock Solution: Prepare a stock solution of the compound in pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a vial containing a known volume of pre-saturated water (e.g., equal volumes)[8].

-

Equilibration: Seal the vial and shake it for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV method[8].

-

Calculation: Calculate P = [Concentration in Octanol] / [Concentration in Water]. The final value is expressed as logP = log₁₀(P)[5].

Relationship Between Properties and Applications

The physicochemical properties are not abstract data points; they directly inform the compound's utility.

Caption: Interplay of physicochemical properties and their impact on R&D applications.

-

In Drug Discovery: The moderate lipophilicity (logP) suggests good potential for crossing biological membranes, a prerequisite for many drugs[9]. However, its low water solubility means that for in vitro biological assays or formulation, organic co-solvents would likely be necessary. The steric hindrance provided by the two methyl groups flanking the nitrile can direct reactions to other positions on the ring and can also influence how the molecule fits into a protein's binding pocket.

-

In Materials Science: The fluorine atom and nitrile group are strongly electron-withdrawing, which significantly alters the electronic properties of the benzene ring. This makes the compound a useful precursor for creating complex molecules with tailored electronic properties, such as emitters for OLEDs[1].

Safety and Handling

Based on data for structurally similar compounds like 4-fluorobenzonitrile, 4-Fluoro-2,6-dimethylbenzonitrile should be handled with care. It is likely to be harmful if swallowed, inhaled, or in contact with skin[10][11].

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[12][13].

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust[10][11].

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents, acids, and bases[10][11].

Conclusion

4-Fluoro-2,6-dimethylbenzonitrile is a compound whose value lies in the specific combination of its functional groups. Its moderate lipophilicity, distinct spectroscopic signatures, and the steric and electronic influence of its substituents make it a well-defined and useful tool for chemists. The provided analysis and protocols offer a framework for its effective characterization and application, enabling researchers to leverage its properties with confidence and scientific rigor in the pursuit of novel pharmaceuticals and advanced materials.

References

-

IR Spectroscopy of Solids . Organic Chemistry at CU Boulder. [Link]

-

Sample preparation for FT-IR . Unknown Source. [Link]

-

Experimental determination of the logP using the spectrophotometric method . Farmacia. [Link]

-

How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra . Chrominfo. [Link]

-

Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery . PubMed. [Link]

-

LogP—Making Sense of the Value . ACD/Labs. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy . JoVE. [Link]

-

IR Spectroscopy . Chemistry LibreTexts. [Link]

-

1GR 4-Fluoro-2,6-dimethylbenzonitrile, Quantity: 1 Gramm . Fisher Scientific. [Link]

-

Safety Data Sheet for 4-Fluorobenzonitrile . Fisher Scientific. [Link]

-

4-Fluoro-2-methylbenzonitrile | C8H6FN | CID 3826055 . PubChem. [Link]

-

100MG 4-Fluoro-2,6-dimethylbenzonitrile, Quantity: 100 Milligramm . Fisher Scientific. [Link]

-

4-Fluorobenzonitrile | C7H4FN | CID 14517 . PubChem. [Link]

-

UV-Visible, IR, and 1 NMR spectral data of compounds. ResearchGate. [Link]

-

2,6-Difluoro-4-hydroxybenzonitrile | C7H3F2NO | CID 2778774 . PubChem. [Link]

-

4-Fluoro-2-hydroxybenzonitrile | C7H4FNO | CID 11029901 . PubChem. [Link]

-

2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile | C9H8FNO2 | CID 131530966 . PubChem. [Link]

-

4-Hydroxy-2,6-dimethylbenzonitrile | C9H9NO | CID 590183 . PubChem. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 14659-61-1|4-Fluoro-2,6-dimethylbenzonitrile|BLD Pharm [bldpharm.com]

- 3. 4-Fluoro-2-methylbenzonitrile | C8H6FN | CID 3826055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. acdlabs.com [acdlabs.com]

- 6. measurlabs.com [measurlabs.com]

- 7. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

4-Fluoro-2,6-dimethylbenzonitrile molecular structure

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 4-Fluoro-2,6-dimethylbenzonitrile

Abstract

This technical guide provides a comprehensive analysis of 4-Fluoro-2,6-dimethylbenzonitrile (CAS No: 14659-61-1), a key fluorinated aromatic building block. The document elucidates its core molecular structure, physicochemical properties, and predicted spectroscopic signature. Furthermore, it explores the compound's reactivity profile, outlines a representative synthetic workflow, and details its strategic applications in medicinal chemistry and materials science. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique stereoelectronic properties of this versatile intermediate.

Introduction: The Strategic Value of Fluorinated Benzonitriles

In modern drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] The unique characteristics of the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity.[1][2]

4-Fluoro-2,6-dimethylbenzonitrile is a trifunctional aromatic compound that embodies the strategic advantages of fluorination. It belongs to a class of arylnitriles that are pivotal intermediates in the synthesis of pharmaceuticals, particularly kinase inhibitors and other targeted therapies.[3][4] The convergence of a chemically versatile nitrile group, a modulating fluorine atom, and sterically influential methyl groups within a single scaffold makes it a compound of significant interest. This guide offers a detailed examination of its molecular architecture and chemical behavior to support its effective application in advanced synthesis.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of 4-Fluoro-2,6-dimethylbenzonitrile is defined by a central benzene ring substituted at key positions, giving rise to its distinct chemical nature.

-

IUPAC Name: 4-Fluoro-2,6-dimethylbenzonitrile

-

Synonyms: 2,6-dimethyl-4-fluorobenzonitrile[5]

-

CAS Number: 14659-61-1

-

Molecular Formula: C₉H₈FN[5]

Caption: A representative two-step synthesis of 4-Fluoro-2,6-dimethylbenzonitrile.

Experimental Protocol: Dehydration of 4-Fluoro-2,6-dimethylbenzaldoxime

Self-Validation and Trustworthiness: This protocol is based on well-established literature procedures for the conversion of aldehydes to nitriles. [6]Each step includes clear reagents and conditions, with the final product's purity being verifiable through the spectroscopic methods outlined in Section 3.

-

Step 1: Formation of the Aldoxime.

-

To a solution of 4-Fluoro-2,6-dimethylbenzaldehyde (1.0 eq) in ethanol (5-10 volumes) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq).

-

Add pyridine (1.5 eq) dropwise to the mixture while stirring at room temperature.

-

Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).

-

Cool the mixture to room temperature and pour it into cold water.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield 4-Fluoro-2,6-dimethylbenzaldoxime.

-

-

Step 2: Dehydration to the Nitrile.

-

In a clean, dry flask, suspend the 4-Fluoro-2,6-dimethylbenzaldoxime (1.0 eq) in acetic anhydride (3-5 volumes).

-

Heat the mixture to reflux (approx. 140 °C) for 1-2 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After completion, carefully pour the hot reaction mixture onto crushed ice to quench the excess acetic anhydride.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 4-Fluoro-2,6-dimethylbenzonitrile.

-

Chemical Reactivity Profile

The molecule's reactivity is centered on its three key features: the nitrile group, the aromatic ring, and the benzylic protons of the methyl groups.

Caption: Key chemical transformations of 4-Fluoro-2,6-dimethylbenzonitrile.

-

Reactions of the Nitrile Group: This is the most versatile functional handle. It can undergo:

-

Hydrolysis: Conversion to 4-fluoro-2,6-dimethylbenzoic acid under strong acidic or basic conditions.

-

Reduction: Transformation into (4-fluoro-2,6-dimethylphenyl)methanamine using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Cycloaddition: Reaction with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. [7]* Reactions on the Aromatic Ring:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles. This reaction is activated by the para-nitrile group but may require forcing conditions due to the electron-donating methyl groups.

-

Electrophilic Aromatic Substitution (EAS): The ring is generally deactivated. The directing effects of the substituents would favor substitution at the 3 and 5 positions, but the steric hindrance from the adjacent methyl groups makes this challenging.

-

-

Reactions of the Methyl Groups: The benzylic protons can be oxidized under strong conditions (e.g., with KMnO₄) to carboxylic acids, though this is often a harsh transformation that may affect other functional groups.

Applications in Drug Discovery and Materials Science

4-Fluoro-2,6-dimethylbenzonitrile is not merely a chemical curiosity; it is a high-value intermediate for synthesizing complex, functional molecules.

-

Medicinal Chemistry: Its primary application is as a precursor for "privileged scaffolds"—molecular cores that can bind to multiple biological targets. [3] * Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature substituted aromatic cores. This building block can be elaborated via SNAr displacement of the fluorine or transformations of the nitrile group to construct potent inhibitors for oncology targets. [3]The methyl groups can enhance binding in hydrophobic pockets and improve metabolic stability.

-

Other APIs: Related fluorinated benzonitriles are key intermediates in drugs like Trelagliptin, used for treating type II diabetes, highlighting the importance of this chemical class. [8]* Materials Science: The electronic properties of fluorinated arylnitriles make them attractive for applications in organic electronics.

-

OLED Emitters: Structurally similar benzonitriles have been used to synthesize emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). [8]These materials are crucial for developing highly efficient next-generation OLED displays. The methyl groups can enhance the thermal stability of the final material. [8]

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related analogs like 4-fluoro-2-methylbenzonitrile and 4-fluorobenzonitrile provide a strong basis for safe handling protocols. [9][10][11][12]

-

Health Hazards: Presumed to be harmful if swallowed, in contact with skin, or inhaled. [9]Causes skin and serious eye irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Use a lab coat and long-sleeved clothing.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator may be necessary.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, acids, and bases. [12]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-Fluoro-2,6-dimethylbenzonitrile is a strategically designed chemical intermediate whose value lies in the precise arrangement of its functional groups. The interplay between the reactive nitrile handle, the electronically modulating fluorine atom, and the sterically directing methyl groups provides a powerful tool for synthetic chemists. Its demonstrated utility in constructing complex scaffolds for both pharmaceutical and material science applications underscores its importance. A thorough understanding of its structure, reactivity, and handling requirements, as detailed in this guide, is paramount for unlocking its full potential in research and development.

References

A consolidated list of authoritative sources cited within this guide.

-

PubChem. 4-Fluoro-2-methylbenzonitrile. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents.

-

PubChem. 4-Fluorobenzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Available from: [Link]

- Google Patents. US5466859A - Process for preparing fluorobenzonitriles. Google Patents.

-

PrepChem.com. Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). PrepChem.com. Available from: [Link]

-

Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available from: [Link]

-

Supporting Information. General procedure for Heck reaction. Available from: [Link]

-

PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. National Library of Medicine. Available from: [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Available from: [Link]

-

PubChem. 4-Hydroxy-2,6-dimethylbenzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Fluoro-2-methoxybenzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Cyclohexanecarboxaldehyde. NIST WebBook. Available from: [Link]

-

PubChem. Cyclohexanecarboxaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities. EPFL. Available from: [Link]

-

Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. Available from: [Link]

-

PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Library of Medicine. Available from: [Link]

-

Modgraph. Substituent Chemical Shifts in NMR. Part 5. Modgraph. Available from: [Link]

-

Fisher Scientific. 250MG 4-Fluoro-2,6-dimethylbenzonitrile. Fisher Scientific. Available from: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ossila.com [ossila.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. echemi.com [echemi.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectral Analysis of 4-Fluoro-2,6-dimethylbenzonitrile

Molecular Structure and Spectroscopic Implications

4-Fluoro-2,6-dimethylbenzonitrile possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the nitrile (-C≡N) and fluoro (-F) groups, combined with the electron-donating effect of the two methyl (-CH₃) groups, creates a nuanced electronic environment that is reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] For 4-Fluoro-2,6-dimethylbenzonitrile, ¹H, ¹³C, and ¹⁹F NMR experiments are crucial for confirming the connectivity of atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The two methyl groups are chemically equivalent, as are the two aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic-H | 6.8 - 7.2 | Doublet (d) | JH-F ≈ 8-10 Hz |

| Methyl-H | 2.4 - 2.6 | Singlet (s) | N/A |

Causality Behind Predictions:

-

Aromatic Protons: The aromatic protons are situated meta to the nitrile group and ortho to the fluorine atom. The shielding effect of the methyl groups and the deshielding effect of the fluorine and nitrile groups will result in a chemical shift in the upfield region of the aromatic spectrum. The coupling to the adjacent fluorine atom will split the signal into a doublet.

-

Methyl Protons: The two methyl groups are equivalent and will therefore appear as a single, sharp singlet. Their position adjacent to the aromatic ring places their chemical shift in the typical benzylic proton range.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JC-F, Hz) |

| C-CN | 115 - 120 | ~15-20 Hz |

| C-F | 160 - 165 | ~240-260 Hz |

| C-CH₃ | 140 - 145 | ~10-15 Hz |

| C-H | 115 - 120 | ~20-25 Hz |

| -CH₃ | 18 - 22 | N/A |

| -C≡N | 118 - 122 | N/A |

Causality Behind Predictions:

-

C-F: The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature of fluorinated aromatic compounds. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.

-

C-H: The aromatic C-H carbons will show a smaller two-bond coupling to fluorine (²JC-F).

-

Quaternary Carbons: The carbons bearing the methyl groups and the nitrile group will also exhibit coupling to the fluorine atom, albeit with smaller coupling constants.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms.[2] For 4-Fluoro-2,6-dimethylbenzonitrile, a single resonance is expected.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-F | -110 to -120 | Triplet (t) | JF-H ≈ 8-10 Hz |

Causality Behind Predictions:

-

The chemical shift is predicted based on values for similar fluorinated aromatic compounds. The multiplicity will be a triplet due to coupling with the two equivalent ortho-protons.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 4-Fluoro-2,6-dimethylbenzonitrile in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[1]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a sensitive nucleus, and spectra can be obtained relatively quickly.[1]

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.[1] The IR spectrum of 4-Fluoro-2,6-dimethylbenzonitrile will be dominated by vibrations associated with the nitrile group, the C-F bond, and the substituted aromatic ring.

| Functional Group | Predicted IR Absorption Band (cm⁻¹) |

| C≡N Stretch | ~2230 |

| C-F Stretch | ~1250 |

| Aromatic C=C Stretch | ~1600, ~1480 |

| Aromatic C-H Bending (out-of-plane) | ~840 |

Causality Behind Predictions:

-

C≡N Stretch: The nitrile group has a very characteristic and strong absorption in the region of 2200-2260 cm⁻¹.[3]

-

C-F Stretch: The carbon-fluorine bond stretch is also a strong and characteristic absorption, typically found in the 1000-1300 cm⁻¹ region.[3]

-

Aromatic C=C Stretch: The stretching vibrations of the aromatic ring typically appear as a pair of bands around 1600 and 1475 cm⁻¹.

-

Aromatic C-H Bending: The out-of-plane bending vibration for a 1,2,3,5-tetrasubstituted benzene ring is expected to appear around 840 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the crystalline powder directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in structural confirmation.

Predicted Mass Spectrum

| m/z | Predicted Identity |

| 149 | [M]⁺ (Molecular Ion) |

| 134 | [M - CH₃]⁺ |

| 107 | [M - C₂H₂N]⁺ |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak at m/z 149 will confirm the molecular weight of the compound.

-

Fragmentation: The most likely initial fragmentation will be the loss of a methyl radical to form a stable benzylic-type cation at m/z 134. Further fragmentation could involve the loss of a neutral acetonitrile molecule. The fragmentation patterns of fluorinated compounds can be complex, and other fragments involving the fluorine atom are also possible.[4]

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation. For fragmentation studies, Electron Ionization (EI) can be used.

-

Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

-

Data Acquisition: Acquire data in both full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to study the fragmentation patterns.

Visualizing Molecular Structure and Data Relationships

The following diagrams illustrate the molecular structure and the logical workflow for the comprehensive spectral analysis of 4-Fluoro-2,6-dimethylbenzonitrile.

Caption: Molecular structure of 4-Fluoro-2,6-dimethylbenzonitrile.

Caption: Workflow for the comprehensive spectral analysis.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectral data for 4-Fluoro-2,6-dimethylbenzonitrile. By leveraging data from analogous structures and applying fundamental spectroscopic principles, researchers can confidently identify and characterize this important chemical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

- BenchChem. A Comparative Spectroscopic Analysis of Fluorinated Benzonitriles.

- BenchChem. A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.

-

PubChem. 4-Fluoro-2-methylbenzonitrile. Available from: [Link]

-

PubChem. 4-Fluorobenzonitrile. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

PubMed. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Available from: [Link]

- Mohler, F. L., et al. Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 44(3), 291-297.

-

NIST WebBook. Benzonitrile, 4-methyl-. Available from: [Link]

-

ResearchGate. A spectroscopic study of Benzonitrile. Available from: [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available from: [Link]

Sources

A Technical Guide to the Solubility of 4-Fluoro-2,6-dimethylbenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2,6-dimethylbenzonitrile is a key structural motif and versatile building block in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, detailed experimental protocols for its determination, and an analysis of its expected solubility profile. By synthesizing theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for professionals requiring a deep understanding of this compound's solution behavior.

Introduction to 4-Fluoro-2,6-dimethylbenzonitrile

4-Fluoro-2,6-dimethylbenzonitrile is an aromatic compound characterized by a centrally located benzene ring substituted with a nitrile (-C≡N) group, a fluorine atom, and two methyl groups. This unique combination of functional groups imparts specific physicochemical properties that are highly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility is paramount for optimizing reaction conditions, developing robust crystallization procedures, and preparing solutions for analytical and screening purposes.

Chemical Structure:

-

IUPAC Name: 4-Fluoro-2,6-dimethylbenzonitrile

-

CAS Number: 1011484-22-2[1]

-

Molecular Formula: C₉H₈FN

-

Molecular Weight: 149.17 g/mol

Theoretical Principles of Solubility

The solubility of 4-Fluoro-2,6-dimethylbenzonitrile is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" provides a foundational framework for predicting its behavior.

-

Molecular Polarity: The nitrile group is strongly polar, creating a significant dipole moment. The fluorine atom is highly electronegative, further contributing to the molecule's polarity. However, the symmetrical placement of the two methyl groups and the overall aromatic ring structure introduce a considerable nonpolar character. This amphiphilic nature suggests that the compound will exhibit moderate solubility in a wide range of solvents.

-

Intermolecular Forces:

-

Dipole-Dipole Interactions: The polar nitrile group allows for strong dipole-dipole interactions with polar solvents like acetone or acetonitrile.

-

Van der Waals Forces: The benzene ring and methyl groups provide a large surface area for London dispersion forces, facilitating solubility in nonpolar solvents such as toluene or hexane.

-

Hydrogen Bonding: 4-Fluoro-2,6-dimethylbenzonitrile is a hydrogen bond acceptor at the nitrogen atom of the nitrile group and the fluorine atom. It lacks a hydrogen bond donor, which will limit its solubility in protic solvents like water or methanol compared to aprotic solvents of similar polarity. The presence of a fluorine atom is known to enhance a compound's lipophilicity[2].

-

Experimental Methodology for Solubility Determination

To ensure accuracy and reproducibility, the thermodynamic equilibrium solubility should be determined. The isothermal shake-flask method is the gold standard for this measurement due to its reliability and straightforwardness[3][4].

The Isothermal Shake-Flask Method

This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then measured.

Protocol:

-

Preparation: Add an excess of crystalline 4-Fluoro-2,6-dimethylbenzonitrile to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure saturation is reached[4].

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium[5]. A preliminary test can help determine the necessary equilibration time[6].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Accurately dilute the aliquot with a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the solute concentration.

Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method.

Caption: Workflow of the Isothermal Shake-Flask Solubility Method.

Analytical Quantification by HPLC

HPLC is the preferred method for quantifying dissolved benzonitriles due to its specificity and ability to detect any potential degradation products[3].

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is effective for eluting substituted benzonitriles[7][8]. A small amount of acid, such as formic or phosphoric acid, may be added to improve peak shape[7].

-

Detection: UV detection at a wavelength around 210 nm is appropriate for the benzonitrile chromophore[8].

-

Calibration: A calibration curve must be prepared using standards of known concentrations of 4-Fluoro-2,6-dimethylbenzonitrile to ensure accurate quantification.

Solubility Profile of 4-Fluoro-2,6-dimethylbenzonitrile

Table 1: Predicted Solubility Profile of 4-Fluoro-2,6-dimethylbenzonitrile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar nitrile group dominate, leading to excellent solvation. |

| DMSO, DMF | Very High | Highly polar nature of these solvents effectively solvates the polar regions of the molecule. | |

| Chlorinated | Dichloromethane (DCM) | High | DCM has a significant dipole moment and can effectively solvate both the polar and nonpolar regions of the molecule. |

| Ethers | Tetrahydrofuran (THF) | High | THF is a polar aprotic solvent that can effectively solvate the molecule through dipole-dipole interactions. |

| Esters | Ethyl Acetate | Moderate to High | Balances polarity with nonpolar character, making it a good solvent for molecules with mixed polarity. |

| Aromatics | Toluene | Moderate | π-π stacking interactions between the solvent and the solute's benzene ring, along with dispersion forces, facilitate dissolution. |

| Alcohols (Protic) | Methanol, Ethanol | Moderate | Can act as hydrogen bond acceptors but the solute cannot donate hydrogen bonds, limiting solubility compared to polar aprotic solvents. |

| Nonpolar | Hexane, Heptane | Low to Very Low | Dominated by weak van der Waals forces, which are insufficient to overcome the crystal lattice energy of the polar solute. |

| Aqueous | Water | Very Low | The nonpolar surface area of the methyl groups and benzene ring leads to a hydrophobic character, resulting in poor water solubility. The OECD 105 guideline describes the standard flask method for determining water solubility[6][9][10][11][12]. |

Practical Implications in Drug Development

-

Process Chemistry: The choice of a reaction solvent is critical. A solvent with high solubility (e.g., Acetone, THF) will ensure a homogeneous reaction, leading to faster kinetics and fewer side products. For purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal.

-

Formulation Science: For preclinical studies, developing a suitable formulation requires knowledge of solubility in various pharmaceutically acceptable solvents and co-solvents. Low aqueous solubility is a common challenge that may necessitate advanced formulation strategies[5].

-

Screening and Assays: In early-stage drug discovery, compounds are often dissolved in DMSO for high-throughput screening[4][13]. Knowing the solubility limit in DMSO and aqueous buffers is crucial to avoid compound precipitation, which can lead to unreliable assay results[5].

Conclusion

4-Fluoro-2,6-dimethylbenzonitrile possesses a balanced physicochemical profile, leading to moderate to high solubility in a wide range of common polar aprotic and chlorinated organic solvents, and lower solubility in highly nonpolar or protic solvents. This guide provides the theoretical foundation and a robust experimental framework for the precise and reliable determination of its solubility. This critical data empowers researchers and drug development professionals to make informed decisions, accelerating the progress of research and development projects.

References

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [URL: https://www.oecd-ilibrary.

- OECD. (1995). Test No. 105: Water Solubility. OECD iLibrary. [URL: https://www.oecd-ilibrary.

- Situ Biosciences. OECD 105 - Water Solubility. [URL: https://situbiosciences.

- BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles. [URL: https://www.benchchem.com/product/B2387004]

- Analytice. OECD 105 - Water Solubility Test at 20°C. [URL: https://www.analytice.

- Phytosafe. OECD 105. [URL: https://www.phytosafe.com/en/oecd-105]

- Enamine. Shake-Flask Solubility Assay. [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-solubility-assay]

- SIELC Technologies. Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column. [URL: https://sielc.com/separation-of-benzonitrile-m-chloro-on-newcrom-r1-hplc-column/]

- SIELC Technologies. Benzonitrile. [URL: https://sielc.com/compound-benzonitrile/]

- SIELC Technologies. By Detection. [URL: https://sielc.com/by-detection/]

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [URL: https://journals.tbzmed.ac.ir/PHARM/Browse/Article/42436]

- The United States Pharmacopeial Convention. (2018). <1236> SOLUBILITY MEASUREMENTS. In USP41-NF36. [URL: https://www.researchgate.net/publication/325081123_1236_SOLUBILITY_MEASUREMENTS]

- Anand, O., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 26-31. [URL: https://dissolutiontech.com/2014/05/determination-thermodynamic-solubility-active-pharmaceutical-ingredients-veterinary]

- SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [URL: https://sielc.com/hplc-method-for-separation-of-benzonitrile-toluene-and-benzylamine-on-primesep-a-column/]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 3826055, 4-Fluoro-2-methylbenzonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2-methylbenzonitrile]

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- BLD Pharm. 14659-61-1|4-Fluoro-2,6-dimethylbenzonitrile. [URL: https://www.bldpharm.com/products/14659-61-1.html]

- Parchem. 4-Fluoro-2,6-dimethylbenzonitrile (Cas 1011484-22-2). [URL: https://www.parchem.com/chemical-supplier-distributor/4-Fluoro-2,6-dimethylbenzonitrile-1011484-22-2.aspx]

- Ossila. 4-Fluoro-2-methylbenzonitrile. [URL: https://www.ossila.com/products/4-fluoro-2-methylbenzonitrile]

- CymitQuimica. CAS 175204-09-8: 2-FLUORO-6-(4-METHYLBENZYLOXY)BENZONITRILE. [URL: https://www.cymitquimica.com/base/files/cas-175204-09-8-2-fluoro-6-4-methylbenzyloxy-benzonitrile.html]

Sources

- 1. parchem.com [parchem.com]

- 2. CAS 175204-09-8: 2-FLUORO-6-(4-METHYLBENZYLOXY)BENZONITRILE [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. oecd.org [oecd.org]

- 7. Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. OECD 105 - Phytosafe [phytosafe.com]

- 13. enamine.net [enamine.net]

theoretical studies of 4-Fluoro-2,6-dimethylbenzonitrile

An In-Depth Technical Guide to the Theoretical and Spectroscopic Properties of 4-Fluoro-2,6-dimethylbenzonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical investigation into the molecular structure, vibrational, electronic, and non-linear optical properties of 4-Fluoro-2,6-dimethylbenzonitrile. Leveraging Density Functional Theory (DFT) as the primary computational method, this document serves as a foundational resource for researchers, scientists, and drug development professionals. The methodologies and predicted data herein are grounded in established computational chemistry principles and validated by comparison with studies on analogous benzonitrile derivatives. Detailed experimental protocols for synthesis and characterization are also provided to bridge theoretical predictions with practical laboratory work.

Introduction

4-Fluoro-2,6-dimethylbenzonitrile is a substituted aromatic nitrile, a class of compounds that are pivotal building blocks in the synthesis of pharmaceuticals and advanced materials. The presence of a fluorine atom, two methyl groups, and a nitrile group on the benzene ring suggests a molecule with unique electronic and steric characteristics. Fluorinated organic molecules are of significant interest in medicinal chemistry due to their potential to enhance metabolic stability, binding affinity, and bioavailability. Theoretical studies are indispensable for predicting the physicochemical properties of such novel compounds, thereby accelerating the research and development cycle.

This guide employs a first-principles approach based on Density Functional Theory (DFT) to elucidate the molecular geometry, spectroscopic signatures (FT-IR, FT-Raman), frontier molecular orbitals (HOMO-LUMO), and non-linear optical (NLO) properties. By providing a detailed theoretical framework, we aim to offer predictive insights that can guide future experimental work.

Computational Methodology: A Self-Validating System

The theoretical calculations detailed in this guide are based on well-established quantum chemical methods that have been extensively validated for compounds of this nature.[1][2][3] The choice of methodology is critical for ensuring the accuracy and reliability of the predicted data.

Workflow for Theoretical Analysis

Caption: A typical workflow for the DFT and TD-DFT analysis of a novel molecule.

Protocol for Density Functional Theory (DFT) Calculations:

-

Software: All calculations are performed using the Gaussian 09 software package or a similar computational chemistry suite.[4]

-

Methodology: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed. This method is known for its excellent balance of accuracy and computational cost for organic molecules.[2][5]

-

Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This robust basis set is crucial for accurately describing the electronic distribution, especially for systems with electronegative atoms like fluorine and nitrogen, and for calculating properties like hyperpolarizability.[1][2][3]

-

Geometry Optimization: The molecular geometry is optimized in the gas phase without any symmetry constraints. The optimization is considered complete when the forces on all atoms are below 0.00045 Hartree/Bohr.

-

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the FT-IR and FT-Raman spectra. Calculated frequencies are often scaled by a factor (typically ~0.967 for B3LYP) to correct for anharmonicity and other systematic errors.[6]

-

TD-DFT: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) and to calculate non-linear optical properties.[3][7]

Predicted Molecular Properties

Molecular Geometry

The optimized geometry of 4-Fluoro-2,6-dimethylbenzonitrile is predicted to be planar with respect to the benzene ring. The nitrile and fluoro substituents lie in the plane of the ring, while the hydrogen atoms of the methyl groups will exhibit free rotation. The key bond lengths and angles are determined by the interplay of atomic hybridization and electronic effects of the substituents.

| Parameter | Predicted Value | Justification |

| C≡N Bond Length | ~1.16 Å | This is a typical value for a nitrile group conjugated with an aromatic system. The conjugation slightly elongates the bond compared to non-conjugated nitriles. |

| C-CN Bond Length | ~1.45 Å | The bond between the ring and the nitrile group. |

| C-F Bond Length | ~1.35 Å | The strong electronegativity of fluorine results in a short, strong bond to the sp² hybridized carbon of the benzene ring. |

| C-C (Aromatic) | ~1.39 - 1.41 Å | The bond lengths within the benzene ring will show minor variations due to the electronic push/pull effects of the substituents. |

| C-CH₃ Bond Length | ~1.51 Å | Standard bond length for a C(sp²)-C(sp³) single bond. |

| ∠C-C-C (Aromatic) | ~118° - 122° | The internal ring angles will deviate slightly from the ideal 120° of a perfect hexagon due to steric hindrance from the methyl groups and the electronic influence of the fluoro and nitrile groups. |

| ∠C-C-CN | ~179° | The nitrile group is expected to be nearly linear. |

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational analysis is crucial for identifying functional groups and confirming the molecular structure. The predicted frequencies (scaled) for the most characteristic vibrational modes are summarized below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy | Description |

| ~3050-3100 | C-H Aromatic Stretching | FT-IR / FT-Raman | High-frequency stretching of the C-H bonds on the benzene ring. |

| ~2930-2980 | C-H Methyl Stretching | FT-IR / FT-Raman | Asymmetric and symmetric stretching modes of the C-H bonds in the two methyl groups. |

| ~2230 | C≡N Nitrile Stretching | FT-IR / FT-Raman | A very strong, sharp absorption in the IR and a strong signal in the Raman spectrum, highly characteristic of the nitrile functional group.[1][2] |

| ~1580-1610 | C=C Aromatic Stretching | FT-IR / FT-Raman | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic ring. |

| ~1250 | C-F Stretching | FT-IR | A strong absorption in the infrared spectrum due to the high polarity of the Carbon-Fluorine bond. |

| ~800-900 | C-H Aromatic Out-of-Plane Bend | FT-IR | The position of this bending mode is indicative of the substitution pattern on the benzene ring. |

Frontier Molecular Orbitals (FMOs) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule.[8] The energy difference between them, the HOMO-LUMO gap (ΔE), is a measure of the molecule's chemical reactivity and kinetic stability.[9]

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

-

HOMO: The HOMO is expected to be localized primarily on the benzene ring, which is the most electron-rich part of the molecule.

-

LUMO: The LUMO is anticipated to have significant contributions from the electron-withdrawing nitrile group (C≡N), specifically the π* anti-bonding orbitals.

-

HOMO-LUMO Gap (ΔE): A relatively large energy gap is predicted, indicative of high kinetic stability. This gap corresponds to the energy of the lowest electronic transition, which can be probed by UV-Vis spectroscopy. The transition will likely be a π → π* type, involving the excitation of an electron from the π-system of the benzene ring to the π* system of the nitrile group and the ring.[7][8]

-

Molecular Electrostatic Potential (MEP): The MEP surface will visually demonstrate the charge distribution. Regions of negative potential (red/yellow) are expected around the electronegative fluorine and nitrogen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) will be found around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular charge transfer (ICT) and hyperconjugative interactions.[10] For 4-Fluoro-2,6-dimethylbenzonitrile, significant interactions are expected between the lone pair orbitals of the fluorine atom and the antibonding π* orbitals of the aromatic ring. This delocalization of electron density contributes to the overall stability of the molecule.

Non-Linear Optical (NLO) Properties

Organic molecules with significant intramolecular charge transfer, like substituted benzonitriles, can exhibit non-linear optical properties.[1][11] These properties are crucial for applications in photonics and optoelectronics.[12] The key parameters are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀).

| NLO Parameter | Predicted Value (a.u.) | Significance |

| Dipole Moment (μ) | Moderate | The molecule will possess a net dipole moment due to the cumulative electron-withdrawing effects of the fluoro and nitrile groups. |

| Mean Polarizability (α) | Moderate-High | Represents the ease with which the electron cloud of the molecule can be distorted by an external electric field. |

| First Hyperpolarizability (β₀) | Significant | A non-zero β₀ value is a prerequisite for second-harmonic generation (SHG), a key NLO phenomenon. The charge asymmetry in the molecule suggests a significant β₀ value.[1] |

Experimental Protocols

While this guide focuses on theoretical predictions, these must be validated experimentally. Below are standard, field-proven protocols for the synthesis and characterization of novel benzonitrile derivatives.

Proposed Synthesis

A plausible synthetic route involves the Sandmeyer reaction starting from 4-Fluoro-2,6-dimethylaniline or a related precursor. An alternative is the cyanation of a corresponding aryl halide.

Protocol: Cyanation of 4-Bromo-1-fluoro-3,5-dimethylbenzene

-

Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add 4-bromo-1-fluoro-3,5-dimethylbenzene (1.0 eq), copper(I) cyanide (1.2 eq), and a high-boiling point polar aprotic solvent such as DMF or NMP.

-

Reaction Conditions: Heat the mixture to reflux (typically 140-160 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and ammonia to complex the copper salts.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 4-Fluoro-2,6-dimethylbenzonitrile.

Spectroscopic Characterization

Protocol: NMR Spectroscopy [13]

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Analyze chemical shifts (δ), coupling constants (J), and signal integrations to confirm the molecular structure. The ¹⁹F NMR will show a single resonance, likely coupled to the aromatic protons.

Protocol: FT-IR Spectroscopy [14]

-

Sample Preparation: Analyze the sample as a KBr pellet (if solid) or as a thin film on a NaCl or KBr plate (if liquid/low-melting solid).

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands (C≡N, C-F, C-H, etc.) and compare them to the predicted frequencies.

Conclusion

This technical guide has presented a comprehensive theoretical analysis of 4-Fluoro-2,6-dimethylbenzonitrile using Density Functional Theory. We have provided predictive data on its molecular geometry, vibrational spectra, electronic properties, and non-linear optical activity. The computational framework described herein is robust and based on methodologies widely accepted in the scientific community. The predicted data serves as a valuable baseline for guiding and interpreting future experimental synthesis and characterization of this promising molecule, thereby facilitating its potential application in drug discovery and materials science.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. researchgate.net [researchgate.net]

- 4. In silico DFT study, molecular docking, and ADMET predictions of cytidine analogs with antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. malayajournal.org [malayajournal.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

electronic properties of 4-Fluoro-2,6-dimethylbenzonitrile

An In-Depth Technical Guide to the Electronic Properties of 4-Fluoro-2,6-dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2,6-dimethylbenzonitrile is a substituted aromatic molecule with significant potential in medicinal chemistry and materials science. Its utility as a synthetic building block, particularly in the development of pharmaceuticals like Trelagliptin and advanced materials such as Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs, stems directly from its unique electronic properties.[1][2] This guide provides a comprehensive analysis of these properties, offering a deep dive into the electronic landscape of the molecule. We will explore the interplay of its constituent functional groups—the electron-withdrawing nitrile and fluoro substituents and the electron-donating methyl groups—and their collective impact on the molecule's reactivity, intermolecular interactions, and spectroscopic behavior. This document synthesizes theoretical principles with predictive data and outlines robust experimental protocols for empirical validation, serving as a foundational resource for researchers leveraging this versatile compound.

Molecular Architecture and its Electronic Implications

The electronic character of 4-Fluoro-2,6-dimethylbenzonitrile is a direct consequence of the specific arrangement of its functional groups on the benzene ring. Understanding this structure is paramount to predicting its chemical behavior.

-

Nitrile Group (-C≡N): This group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the triple bond. It exerts both a strong inductive effect (-I) and a mesomeric or resonance effect (-M), pulling electron density from the aromatic ring.

-

Fluoro Group (-F): As the most electronegative element, fluorine exerts a powerful -I effect. However, it also possesses lone pairs that can be donated to the aromatic ring via a +M effect. In the case of halogens, the inductive effect typically dominates, leading to an overall deactivation of the ring towards electrophilic substitution, yet directing incoming electrophiles to the ortho and para positions.

-

Methyl Groups (-CH₃): These are weakly electron-donating through an inductive effect (+I) and hyperconjugation. Positioned at the 2 and 6 positions (ortho to the nitrile group), they sterically hinder the nitrile group and also electronically enrich the ring.

The synergy of these groups creates a complex electronic environment. The strong electron-withdrawing nature of the nitrile and fluoro groups renders the aromatic ring relatively electron-poor, which is a key factor in its utility in certain synthetic reactions. For instance, the fluorine atom at the 4-position is activated for nucleophilic aromatic substitution (SNAr) because the electron-withdrawing groups can stabilize the negative charge in the Meisenheimer complex intermediate.[3]

Spectroscopic Characterization: A Window into Electronic Structure

Spectroscopic techniques provide empirical data that directly correlates with the electronic transitions and environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the molecular structure and probing the electronic environment of the nuclei.[4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Fluoro-2,6-dimethylbenzonitrile in CDCl₃

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| ¹H NMR | ||||

| -CH₃ | ~2.5 | s | - | The two methyl groups are chemically equivalent due to molecular symmetry and will appear as a single sharp peak. |

| Ar-H | ~7.0-7.2 | d | ~8-10 (³JHF) | The two aromatic protons are also equivalent and will appear as a doublet due to coupling with the fluorine atom. |

| ¹³C NMR | ||||

| -CH₃ | ~20 | q | - | Typical chemical shift for methyl groups attached to an aromatic ring. |

| C-CN | ~118 | s | - | The nitrile carbon itself. |

| C-F | ~160-165 | d | ~250 (¹JCF) | The carbon directly bonded to fluorine will show a large one-bond coupling constant. |

| C-H | ~115-120 | d | ~20-25 (²JCF) | The aromatic carbons bonded to hydrogen will show a two-bond coupling to fluorine. |

| C-CH₃ | ~140-145 | d | ~5-10 (³JCF) | The carbons bearing the methyl groups will exhibit a smaller three-bond coupling to fluorine. |

| C-CN (ipso) | ~110-115 | d | ~5-10 (⁴JCF) | The ipso-carbon attached to the nitrile group will show a small four-bond coupling. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of 4-Fluoro-2,6-dimethylbenzonitrile in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Analysis: Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrations of the functional groups, which are influenced by their electronic environment.[4]

Table 2: Predicted IR Absorption Frequencies for 4-Fluoro-2,6-dimethylbenzonitrile

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C≡N (Nitrile) | ~2230-2240 | Strong, Sharp | Stretching |

| C-F (Aryl-Fluoride) | ~1200-1250 | Strong | Stretching |

| C-H (Aromatic) | ~3050-3100 | Medium | Stretching |

| C-H (Methyl) | ~2850-2960 | Medium | Stretching |

| C=C (Aromatic) | ~1500-1600 | Medium-Strong | Stretching |

The position of the nitrile stretch is particularly informative. Electron-withdrawing groups on the aromatic ring tend to increase the frequency of the C≡N stretch.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions between molecular orbitals. The absorption maxima (λmax) are related to the extent of conjugation and the presence of chromophores.[5][6] For 4-Fluoro-2,6-dimethylbenzonitrile, π → π* transitions of the aromatic system are expected. The presence of the nitrile and fluoro groups may cause a slight blue shift (hypsochromic shift) compared to unsubstituted benzene due to their inductive effects, while the methyl groups may induce a small red shift (bathochromic shift). The overall spectrum will be a composite of these effects.

Computational Analysis: Visualizing the Electronic Landscape

In the absence of extensive experimental data, computational chemistry provides powerful predictive insights into the electronic properties of molecules.[7][8]

Molecular Electrostatic Potential (MEP) Map

An MEP map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity.[9][10][11]

-

Red Regions: Indicate areas of high electron density and negative electrostatic potential, typically associated with lone pairs on electronegative atoms. These are sites susceptible to electrophilic attack.

-

Blue Regions: Indicate areas of low electron density and positive electrostatic potential. These are sites susceptible to nucleophilic attack.

-

Green/Yellow Regions: Represent areas of neutral potential.

For 4-Fluoro-2,6-dimethylbenzonitrile, the MEP map is predicted to show a significant region of negative potential (red) around the nitrogen atom of the nitrile group, reflecting its high electron density and basicity. The fluorine atom will also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic ring and methyl groups will show positive potential (blue/green).

Caption: Predicted Molecular Electrostatic Potential (MEP) map features.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions.

-

HOMO: Represents the ability to donate electrons. A higher HOMO energy corresponds to a better electron donor.

-

LUMO: Represents the ability to accept electrons. A lower LUMO energy corresponds to a better electron acceptor.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical stability. A smaller gap suggests the molecule is more easily excited and generally more reactive.

For 4-Fluoro-2,6-dimethylbenzonitrile, the HOMO is expected to be distributed over the π-system of the aromatic ring, while the LUMO will likely have significant contributions from the π* orbitals of the nitrile group and the aromatic ring. The electron-withdrawing groups will lower the energy of both the HOMO and LUMO, but the effect on the LUMO is typically more pronounced, leading to a smaller HOMO-LUMO gap compared to benzene, which is crucial for its applications in electronics.[1]

Sources

- 1. ossila.com [ossila.com]

- 2. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. utsc.utoronto.ca [utsc.utoronto.ca]

- 7. In silico DFT study, molecular docking, and ADMET predictions of cytidine analogs with antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches [frontiersin.org]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. researchgate.net [researchgate.net]